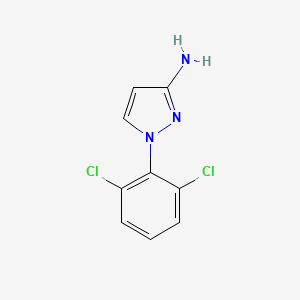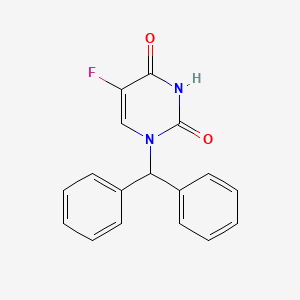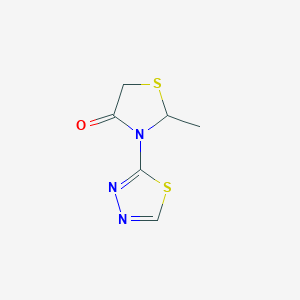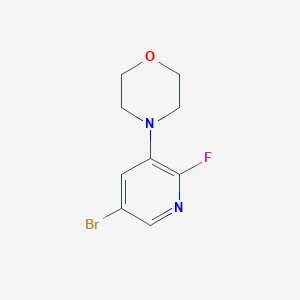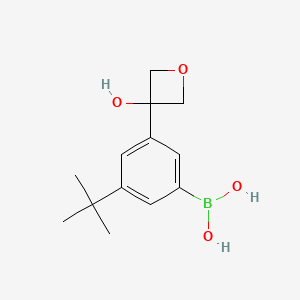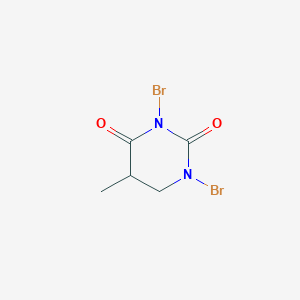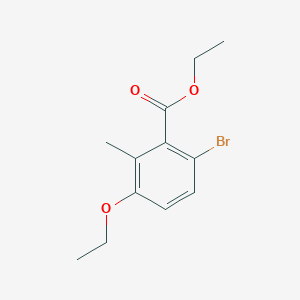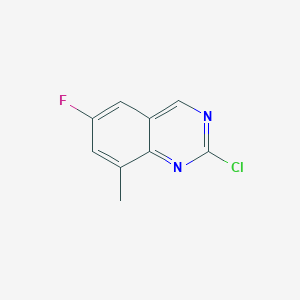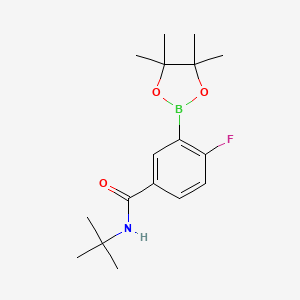
1-(3-Aminophenyl)cyclopropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)cyclopropanol is an organic compound characterized by a cyclopropanol ring substituted with an aminophenyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)cyclopropanol typically involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. One common method is the carbocupration reaction of alkoxy-functionalized cyclopropene derivatives, followed by trapping the resulting cyclopropylmetal species with an electrophilic source of oxygen . Another approach involves the enantioselective copper-catalyzed carbomagnesiation/oxidation sequence on achiral nonfunctionalized cyclopropenes .
Industrial Production Methods: These methods often rely on the transformation of enolates, silyl enol ethers, and vinyl boranes .
化学反応の分析
Types of Reactions: 1-(3-Aminophenyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropylamines.
Substitution: Substitution reactions can introduce different functional groups onto the cyclopropanol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanol derivatives.
科学的研究の応用
1-(3-Aminophenyl)cyclopropanol has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(3-Aminophenyl)cyclopropanol involves its interaction with specific molecular targets and pathways. For instance, it can undergo ring-opening reactions to form reactive intermediates that interact with enzymes and proteins . These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .
類似化合物との比較
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropyl ring.
Cyclopropylamine: Contains an amine group attached to a cyclopropyl ring.
Cyclopropyl ketone: Features a ketone group attached to a cyclopropyl ring.
Uniqueness: 1-(3-Aminophenyl)cyclopropanol is unique due to the presence of both an aminophenyl group and a cyclopropanol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
1-(3-aminophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5,10H2 |
InChIキー |
RPUJNYRSPFZUKB-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CC=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)

